Methyl-β-D-galactopyranosid

Übersicht

Beschreibung

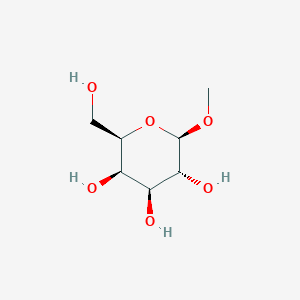

Methyl-β-D-galaktopyranosid ist eine Glykosidverbindung, bei der eine Methylgruppe über eine O-glykosidische Bindung an das anomere Kohlenstoffatom von Galaktose gebunden ist . Es ist ein Derivat von Galaktose, einer Zuckerart, und wird häufig in der biochemischen Forschung und in industriellen Anwendungen verwendet.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Methyl-β-D-galaktopyranosid kann durch die Reaktion von Galaktose mit Methanol in Gegenwart eines sauren Katalysators synthetisiert werden . Die Reaktion beinhaltet typischerweise das Erhitzen der Mischung, um die Bildung der glykosidischen Bindung zu erleichtern. Der Prozess kann wie folgt zusammengefasst werden:

- Galaktose in Methanol lösen.

- Einen sauren Katalysator wie Salzsäure hinzufügen.

- Die Mischung auf etwa 60-70 °C erhitzen.

- Nach Beendigung der Reaktion die Säure neutralisieren und das Produkt durch Kristallisation oder Chromatographie reinigen.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Methyl-β-D-galaktopyranosid die Verwendung effizienterer Katalysatoren und optimierter Reaktionsbedingungen beinhalten, um die Ausbeute zu erhöhen und die Kosten zu senken . Enzymatische Verfahren unter Verwendung von β-Galactosidase können ebenfalls eingesetzt werden, um Methyl-β-D-galaktopyranosid aus Laktose oder anderen Galaktosiden herzustellen .

Wissenschaftliche Forschungsanwendungen

Methyl beta-galactoside has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

Biology: Employed in studies of carbohydrate metabolism and enzyme activity, particularly beta-galactosidase.

Medicine: Investigated for its potential role in drug delivery systems and as a substrate for diagnostic assays.

Industry: Utilized in the production of prebiotics and as a stabilizer in various formulations

Wirkmechanismus

Target of Action

Methyl β-D-galactopyranoside (MGP) is a carbohydrate ester that has been studied for its potential as an inhibitor for the SARS-CoV-2 protease enzyme . The primary targets of MGP are the prime residues of the SARS-CoV-2 main protease, including Cys145, His41, MET165, GLY143, THR26, and ASN142 . These residues play a crucial role in the protease’s function, which is essential for the life cycle of the virus .

Mode of Action

MGP interacts with its targets through multiple electrostatic and hydrogen bonds . The shape of MGP esters and their ability to form these bonds with the active site of the protease match the binding modes of other minor-groove binders . This interaction inhibits the function of the protease, thereby potentially preventing the replication of the virus .

Biochemical Pathways

MGP is involved in the metabolism of 2-deoxygalactose . When MGP is acylated, it produces 6-O-acyl MGP esters, which are further modified into 2,3,4-tri-O-acyl MGP esters . These esters have a wide variety of functionalities and can affect various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of MGP esters have been studied using in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction . These studies suggest that MGP esters have promising kinetic properties and appear to be safer inhibitors . .

Result of Action

The result of MGP’s action is primarily seen in its antimicrobial effects. In vitro testing against various bacteria and fungi has shown that MGP esters have promising antifungal functionality . Certain compounds were found to be potent against Bacillus subtilis and Escherichia coli strains .

Action Environment

The action of MGP can be influenced by various environmental factors. For instance, the stability of MGP esters can be affected by temperature and pH . Furthermore, the efficacy of MGP as an inhibitor can be influenced by the presence of other molecules in the environment . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of MGP.

Biochemische Analyse

Biochemical Properties

Methyl beta-D-galactopyranoside is involved in the metabolism of 2-deoxygalactose . It is a hexose, a type of monosaccharide with six carbon atoms, and plays a significant role in the biochemical reactions of certain organisms .

Cellular Effects

The effects of Methyl beta-D-galactopyranoside on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Methyl beta-D-galactopyranoside can vary widely depending on the type of cell and the specific cellular context .

Molecular Mechanism

The molecular mechanism of action of Methyl beta-D-galactopyranoside involves its interactions with various biomolecules within the cell. It can bind to certain enzymes and proteins, potentially inhibiting or activating them, and can also induce changes in gene expression . The exact nature of these interactions and their consequences can vary depending on the specific molecular context .

Temporal Effects in Laboratory Settings

The effects of Methyl beta-D-galactopyranoside can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects of Methyl beta-D-galactopyranoside can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of Methyl beta-D-galactopyranoside can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . The specific dosage effects of Methyl beta-D-galactopyranoside can vary depending on the specific animal model and experimental conditions .

Metabolic Pathways

Methyl beta-D-galactopyranoside is involved in the metabolism of 2-deoxygalactose . It interacts with various enzymes and cofactors within this metabolic pathway . The compound can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Methyl beta-D-galactopyranoside within cells and tissues can vary depending on the specific cellular context . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Methyl beta-D-galactopyranoside and any effects on its activity or function can vary depending on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl beta-galactoside can be synthesized through the reaction of galactose with methanol in the presence of an acid catalyst . The reaction typically involves heating the mixture to facilitate the formation of the glycosidic bond. The process can be summarized as follows:

- Dissolve galactose in methanol.

- Add an acid catalyst such as hydrochloric acid.

- Heat the mixture to around 60-70°C.

- After the reaction is complete, neutralize the acid and purify the product through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of methyl beta-galactoside may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs . Enzymatic methods using beta-galactosidase can also be employed to produce methyl beta-galactoside from lactose or other galactosides .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-β-D-galaktopyranosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Säuren zu bilden.

Reduktion: Es kann reduziert werden, um entsprechende Alkohole zu bilden.

Substitution: Die glykosidische Bindung kann gespalten und durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Salpetersäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Saure oder basische Bedingungen können die Spaltung und Substitution der glykosidischen Bindung erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: Galacturonsäure.

Reduktion: Galaktit.

Substitution: Verschiedene substituierte Galaktoside, abhängig vom verwendeten Substituenten.

Wissenschaftliche Forschungsanwendungen

Methyl-β-D-galaktopyranosid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Bildung und Spaltung von glykosidischen Bindungen verwendet.

Biologie: In Studien zum Kohlenhydratstoffwechsel und zur Enzymaktivität eingesetzt, insbesondere bei β-Galactosidase.

Medizin: Für seine mögliche Rolle in Wirkstofffreisetzungssystemen und als Substrat für diagnostische Tests untersucht.

Industrie: Wird bei der Herstellung von Präbiotika und als Stabilisator in verschiedenen Formulierungen verwendet

Wirkmechanismus

Methyl-β-D-galaktopyranosid entfaltet seine Wirkungen hauptsächlich durch seine Interaktion mit β-Galactosidase, einem Enzym, das die glykosidische Bindung hydrolysiert, um Galaktose freizusetzen . Die aktive Stelle des Enzyms bindet an die glykosidische Bindung und erleichtert ihre Spaltung durch einen Doppelverschiebungsmechanismus. Dieser Prozess beinhaltet die Bildung eines kovalenten Zwischenprodukts und die Übertragung des Galaktosylrests auf ein Wassermolekül oder einen anderen Akzeptor .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-α-D-galaktopyranosid: Ähnliche Struktur, jedoch mit einer α-glykosidischen Bindung.

Phenyl-β-D-galaktopyranosid: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle einer Methylgruppe.

Methyl-β-D-glucopyranosid: Ähnliche Struktur, jedoch mit Glucose anstelle von Galaktose.

Einzigartigkeit

Methyl-β-D-galaktopyranosid ist aufgrund seiner spezifischen Interaktion mit β-Galactosidase und seiner Rolle bei der Untersuchung des Kohlenhydratstoffwechsels einzigartig. Seine Methylgruppe sorgt für Stabilität und macht es zu einer nützlichen Modellverbindung für verschiedene biochemische Studien .

Biologische Aktivität

Methyl beta-D-galactopyranoside (MGP) is a carbohydrate derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of MGP, synthesizing findings from various studies to provide a comprehensive overview.

MGP is a methyl ester of beta-D-galactopyranoside, which can be synthesized through various methods, including acylation reactions. Recent studies have focused on modifying MGP to enhance its biological efficacy. For instance, MGP esters were synthesized using acyl halides, resulting in compounds with improved antimicrobial properties against various pathogens .

Antimicrobial Activity

MGP and its derivatives have shown significant antimicrobial activity. A study evaluating the antimicrobial effects of synthesized MGP esters reported promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for the most potent compounds ranged from 0.352 ± 0.02 to 0.703 ± 0.01 mg/ml, while minimum bactericidal concentration (MBC) values were between 0.704 ± 0.02 and 1.408 ± 0.04 mg/ml .

Table 1: Antimicrobial Activity of MGP Derivatives

| Compound | MIC (mg/ml) | MBC (mg/ml) | Target Pathogen |

|---|---|---|---|

| Compound 3 | 0.352 ± 0.02 | 0.704 ± 0.02 | Bacillus subtilis |

| Compound 10 | 0.703 ± 0.01 | 1.408 ± 0.04 | Escherichia coli |

| Other Esters | Varies | Varies | Various Gram-positive and Gram-negative bacteria |

The mechanism by which MGP exhibits its antimicrobial activity involves the disruption of microbial cell membranes and interference with metabolic pathways. Molecular docking studies have indicated that MGP esters interact effectively with the active sites of microbial proteins, enhancing their binding affinity and stability . The computational analysis using density functional theory (DFT) further supports these findings by demonstrating the thermodynamic stability of these compounds compared to the parent molecule.

Anticancer Properties

In addition to its antimicrobial properties, MGP has been investigated for its anticancer potential. Research indicates that certain derivatives of MGP exhibit cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the acyl chain can significantly enhance the anticancer activity of MGP derivatives.

Case Studies

- SARS-CoV-2 Inhibition : Recent studies have explored the potential of MGP derivatives as inhibitors of the SARS-CoV-2 main protease, crucial for viral replication. Molecular docking simulations revealed that several modified MGP esters bind effectively to key residues in the protease's active site, suggesting their potential as therapeutic agents against COVID-19 .

- Antioxidant Activity : In vitro assays have demonstrated that MGP possesses antioxidant properties, contributing to its protective effects against oxidative stress in biological systems . This activity is likely linked to its structural characteristics, which allow it to scavenge free radicals effectively.

Pharmacokinetics and Safety

The pharmacokinetic profiles of MGP derivatives have been assessed using in silico models, indicating favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . These findings suggest that modified MGP compounds could be safer alternatives for therapeutic applications.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-VOQCIKJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017001 | |

| Record name | Methyl galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-94-8 | |

| Record name | Methyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64RYD088RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl beta-D-galactopyranoside interact with lectins?

A1: Methyl beta-D-galactopyranoside binds to lectins, a diverse group of carbohydrate-binding proteins, through specific interactions with its galactose moiety. The strength of binding varies depending on the specific lectin and the orientation of the methyl group (alpha or beta). For example, it demonstrates higher affinity for the lectin Ricinus communis agglutinin I (RCA120) in the beta anomeric configuration. [] This interaction primarily involves the hydroxyl groups at the C2, C3, and C4 positions of the galactose ring. [, ]

Q2: What are the structural features of methyl beta-D-galactopyranoside?

A2:

- Spectroscopic Data: Detailed 1H and 13C NMR data for methyl beta-D-galactopyranoside and its derivatives can be found in several research articles. [, , ] These studies provide valuable information about the compound's conformation and structural features.

Q3: Does the conformation of methyl beta-D-galactopyranoside influence its binding to proteins?

A3: Yes, the conformation of the glycosidic linkage in methyl beta-D-galactopyranoside can influence its binding affinity to proteins like lectins. This is evident from the different binding affinities observed for its alpha and beta anomers with certain lectins. [, , ]

Q4: Have there been any computational studies investigating the interactions of methyl beta-D-galactopyranoside with proteins?

A6: Yes, computational studies, including molecular modeling and theoretical calculations, have been employed to understand the interactions between methyl beta-D-galactopyranoside and aromatic compounds, particularly focusing on the CH/pi interaction. [, ] These studies provide insights into the nature and strength of these interactions, which are relevant for understanding carbohydrate-protein interactions in biological systems.

Q5: How do modifications to the galactose moiety of methyl beta-D-galactopyranoside affect its biological activity?

A7: Modifications to the galactose moiety can significantly influence the binding affinity and selectivity of methyl beta-D-galactopyranoside towards different proteins. For instance, the introduction of hydrophobic substituents, such as cyclohexyl or phenyl groups, at the alpha position of the galactose ring can enhance binding affinity to the lactose permease of Escherichia coli. [] Additionally, modifications at the C6 position, such as deoxygenation or halogenation, have been shown to impact the transport of galactose analogs in biological systems. []

Q6: Are there specific structural requirements for the recognition of methyl beta-D-galactopyranoside by the lactose permease of Escherichia coli?

A8: Yes, the lactose permease of E. coli exhibits a distinct preference for alpha-substituted D-galactopyranosides with hydrophobic aglycons. The presence of bulky hydrophobic groups at the alpha position enhances binding affinity, suggesting that the interaction is directed towards the carbon atom linked to the anomeric oxygen. []

Q7: What analytical techniques are commonly used to study methyl beta-D-galactopyranoside?

A7: Various analytical techniques are employed to characterize and study methyl beta-D-galactopyranoside:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is frequently used to study the compound's conformation and interactions with other molecules. [, , ]

- High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of methyl beta-D-galactopyranoside and its derivatives. []

- Gas Chromatography-Mass Spectrometry (GC-MS): Enables the identification and quantification of methyl beta-D-galactopyranoside in complex mixtures. []

- Enzyme Assays: Utilized to investigate the role of methyl beta-D-galactopyranoside as a substrate or inhibitor for enzymes such as beta-galactosidases. [, ]

- Haemagglutination (HA) and HA Inhibition Assays: Employed to study the interactions of methyl beta-D-galactopyranoside with lectins and assess their binding affinity. []

Q8: What is the role of methyl beta-D-galactopyranoside in bacterial adhesion?

A10: Research suggests that some bacteria, like Vibrio shiloi, adhere to their host using a beta-D-galactopyranoside-containing receptor. [] This adhesion can be inhibited by the presence of methyl-beta-D-galactopyranoside, indicating its involvement in the recognition process.

Q9: How is the synthesis of methyl 6-O-alpha-D-galactopyranosyl-beta-D-galactopyranoside achieved?

A11: This disaccharide can be synthesized through a multi-step process involving the reaction of methyl 2,3,4-tri-O-acetyl-beta-D-galactopyranoside with 2,3,4,6-tetra-O-acetyl-alpha-D-galactosyl bromide, followed by deacetylation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.